5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-Methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzoyl chloride with N-methyl-N-phenylhydroxylamine can yield the desired oxazole derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-(4-hydroxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide.
Scientific Research Applications
5-(4-Methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its inhibitory effects on specific enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it may inhibit the activity of certain lipoxygenases by binding to their active sites, thereby affecting the metabolic pathways involving fatty acids . The exact pathways and molecular interactions can be elucidated through in silico docking studies and molecular dynamics simulations.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
Compared to similar compounds, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide exhibits unique inhibitory effects on specific enzymes due to its distinct structural features. The presence of the oxazole ring and the specific substituents contribute to its unique binding properties and biological activity .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(14-6-4-3-5-7-14)18(21)16-12-17(23-19-16)13-8-10-15(22-2)11-9-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVRVPALEIFEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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